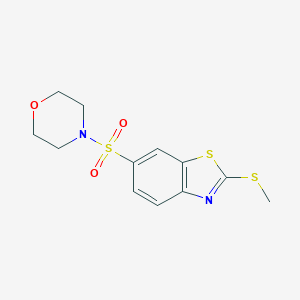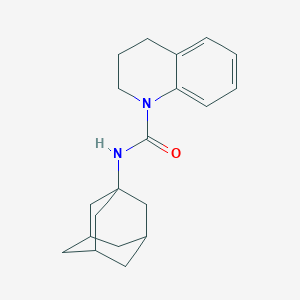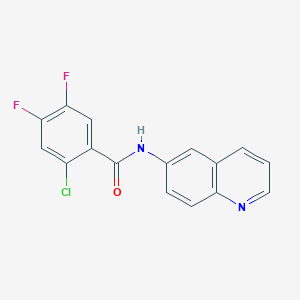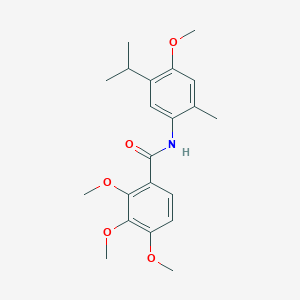
2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole, also known as MMB, is a benzothiazole derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. MMB has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In
Mécanisme D'action
The exact mechanism of action of 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole is not yet fully understood. However, it has been suggested that 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole may inhibit the activity of certain enzymes involved in tumor growth and inflammation. 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole in lab experiments is its potential as a therapeutic agent. 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic effects, making it a promising candidate for the development of new cancer therapies. However, there are also limitations to using 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole in lab experiments. One limitation is that the exact mechanism of action of 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole is not yet fully understood, which makes it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several future directions for research on 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole. One area of research could focus on the optimization of the synthesis method for 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole to improve its purity and yield. Another area of research could be the development of new therapeutic applications for 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole, such as combination therapies with other anti-cancer agents. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole and its effects on cancer cells and the immune system.
Conclusion
2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole, or 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole, is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic effects, making it a promising candidate for the development of new cancer therapies. While there are limitations to using 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole in lab experiments, there are also many future directions for research on this compound, including the optimization of its synthesis method and the development of new therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole involves a multi-step process that includes the reaction of 2-chloro-6-methylthiobenzothiazole with morpholine and then with sulfonyl chloride. The final product is obtained through purification and recrystallization. 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole can be synthesized in a laboratory setting using standard techniques and equipment.
Applications De Recherche Scientifique
2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a critical step in tumor growth and metastasis.
Propriétés
Nom du produit |
2-(Methylthio)-6-(4-morpholinylsulfonyl)-1,3-benzothiazole |
|---|---|
Formule moléculaire |
C12H14N2O3S3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)sulfonyl]morpholine |
InChI |
InChI=1S/C12H14N2O3S3/c1-18-12-13-10-3-2-9(8-11(10)19-12)20(15,16)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Clé InChI |
VJHYYHXMAKYSFW-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
SMILES canonique |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299385.png)

![Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine](/img/structure/B299390.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299391.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299394.png)
![5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene](/img/structure/B299395.png)

![N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B299399.png)
![N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B299401.png)
![N-[2-(3-phenoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B299402.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B299404.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299408.png)
![1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299410.png)